Cyclohexanethione

Overview

Description

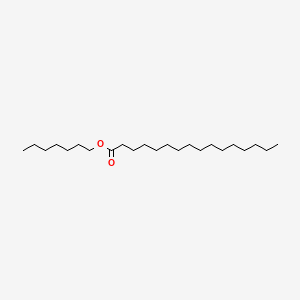

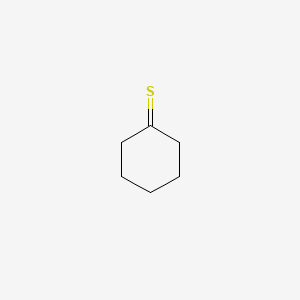

Cyclohexanethione is an organic compound with the molecular formula C6H10S . It has an average mass of 114.209 Da and a monoisotopic mass of 114.050323 Da .

Molecular Structure Analysis

Cyclohexanethione has a simple structure with a six-carbon cyclic molecule . It has a density of 1.0±0.1 g/cm3, a molar refractivity of 34.9±0.4 cm3, and a molar volume of 114.1±5.0 cm3 .Physical And Chemical Properties Analysis

Cyclohexanethione has a boiling point of 167.2±23.0 °C at 760 mmHg and a vapor pressure of 2.3±0.3 mmHg at 25°C . It has an enthalpy of vaporization of 38.7±3.0 kJ/mol and a flash point of 54.9±22.6 °C . The index of refraction is 1.524 .Scientific Research Applications

Ultrasound-Assisted Synthesis

Cyclohexanethione derivatives, such as 3-hydroxy-5,5-dimethyl-2-[phenyl(phenylthio)methyl]cyclohex-2-enone, have been synthesized using ultrasound-assisted one-pot reactions. This method, catalyzed by p-dodecylbenzene sulfonic acid (DBSA), offers environmental friendliness, high yields, and simple work-up procedures. This novel synthesis method under ultrasound irradiation yields higher output and is time-efficient, demonstrating cyclohexanethione's utility in green chemistry applications (Song et al., 2015).

Sustainable Catalytic Routes

Cyclohexanethione is involved in sustainable catalytic routes for producing adipic acid, a crucial intermediate for materials like Nylon-6,6. Research explored using cyclohexene oxidation and Baeyer-Villiger oxidation of cyclohexanone as steps towards adipic acid production. This work underlines cyclohexanethione's role in developing more environmentally friendly industrial processes (Rozhko, 2014).

Degradation by Microorganisms

Studies on Rhodococcus sp. EC1 have shown its capability to degrade cyclohexane, a compound related to cyclohexanethione. This organism can also degrade other hydrocarbons like hexane, indicating the potential use of such microorganisms in bioremediation to remove recalcitrant hydrocarbons, including cyclohexanethione derivatives (Lee & Cho, 2008).

Microreactor Technology in Production

Microreactor technology has been applied to the production of cyclohexane, a relative of cyclohexanethione, showing enhanced temperature control and minimal impurities in the product. This technology provides a safer and more economical route for producing cyclohexanethione-related chemicals (Dada & Achenie, 2012).

Oxidation Catalysts

Transition metal complexes of dithiocarbazate Schiff bases, closely related to cyclohexanethione, have been synthesized and used as catalysts for cyclohexane oxidation. This research shows the potential of cyclohexanethione derivatives in catalytic applications, particularly in the selective oxidation of hydrocarbons (Alshaheri et al., 2017).

Future Directions

While specific future directions for Cyclohexanethione are not mentioned in the available resources, it’s worth noting that heterocyclic compounds like Cyclohexanethione are key building blocks for producing sequence-defined macromolecules using iterative methodologies . This suggests potential future directions in the field of materials science and polymer chemistry .

properties

IUPAC Name |

cyclohexanethione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10S/c7-6-4-2-1-3-5-6/h1-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEMACKQQVVYFDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=S)CC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10431008 | |

| Record name | Cyclohexanethione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10431008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclohexanethione | |

CAS RN |

2720-41-4 | |

| Record name | Cyclohexanethione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10431008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Thieno[2,3-b:4,5-b']dipyridine](/img/structure/B3050520.png)

![[1,1'-Biphenyl]-4-ol, 3,5-bis(1,1-dimethylethyl)-](/img/structure/B3050529.png)